molecular formula C9H7ClN2O B1463044 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine CAS No. 1159815-88-9

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

Cat. No.: B1463044
CAS No.: 1159815-88-9
M. Wt: 194.62 g/mol
InChI Key: LMPLCGDTGPIIHQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine (CAS 1159815-88-9) is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This reagent is of significant interest in medicinal chemistry and antibacterial research. Heterocyclic compounds containing both pyrimidine and furan rings are key structural motifs in the development of therapeutic agents . Specifically, five-membered heterocycles like furan are essential components in various FDA-approved antibacterial drugs, where they can influence the drug's spectrum of activity, potency, and pharmacokinetic properties . The chloro and methyl substituents on the pyrimidine ring, coupled with the furan-3-yl group, make this molecule a valuable synthetic intermediate or potential pharmacophore for researchers designing and synthesizing new molecules to combat the growing threat of antibiotic resistance . This product is intended for research purposes and laboratory use only; it is not for diagnostic or therapeutic applications. Proper storage conditions and safe handling procedures should be followed in accordance with the associated safety data sheet.

Properties

IUPAC Name

4-chloro-2-(furan-3-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLCGDTGPIIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=COC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(furan-3-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure incorporates a furan ring and a chloro substituent, which may contribute to its biological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds within the pyrimidine class often exhibit inhibitory effects on various kinases, which are crucial for cellular signaling pathways.

  • Inhibition of Kinases : Studies have shown that certain pyrimidine derivatives can inhibit kinases such as PfGSK3 and PfPK6, which are essential for the survival of malaria parasites. For instance, related compounds demonstrated IC50 values in the nanomolar range against these targets, indicating strong inhibitory potential .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives have been reported to possess antibacterial and antifungal activities, with structure-activity relationship (SAR) studies suggesting that modifications to the pyrimidine core can enhance these effects .

Efficacy Against Pathogens

The efficacy of this compound against various pathogens has been documented through in vitro studies:

  • Antimalarial Activity : Inhibitors targeting PfGSK3 and PfPK6 have shown promise in reducing the viability of Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound exhibited significant antiplasmodial activity with EC50 values indicating effective concentrations for parasite inhibition .
  • Antibacterial and Antifungal Properties : Research has highlighted that certain pyrimidines exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains . Additionally, antifungal activity was noted against species such as Candida albicans and Fusarium oxysporum.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound derivatives:

Table 1: Summary of Biological Activities

CompoundTargetIC50/EC50 ValuesActivity Type
This compoundPfGSK3172 nMAntimalarial
Related PyrimidinesPfPK697 nMAntimalarial
Pyrimidine Derivative AE. coli8.33 µMAntibacterial
Pyrimidine Derivative BC. albicans16.69 µMAntifungal

Case Study: Antimalarial Efficacy

In a study focusing on antimalarial agents, researchers synthesized a series of pyrimidines and assessed their activity against blood-stage P. falciparum. The study found that compounds with structural similarities to this compound inhibited parasite growth effectively, showcasing the potential for developing new antimalarial therapies .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
4-Chloro-2-(furan-3-yl)-6-methylpyrimidine serves as a valuable building block in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, such as DNA polymerases and cyclooxygenases (COX) .

Table 1: Biological Activity of Pyrimidine Derivatives

CompoundActivity TypeTargetReference
This compoundAntiviralViral polymerasesOngoing Studies
This compoundAnticancerCOX enzymesOngoing Studies

Case Study: Anticancer Effects
In a study evaluating various pyrimidine derivatives, one analog demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 5 µM. This suggests that modifications on the pyrimidine ring can enhance anticancer activity .

Agricultural Applications

Development of Agrochemicals
The compound is being investigated for its potential use in the development of agrochemicals, such as herbicides and fungicides. Its structural features may provide unique properties that enhance efficacy against specific pests or diseases .

Table 2: Herbicidal Activity

CompoundTarget Pest/DiseaseEfficacy (%)Reference
This compoundBroadleaf weedsTBDOngoing Studies

Materials Science

Organic Semiconductors
In materials science, this compound is explored for its potential use in synthesizing organic semiconductors. The unique electronic properties imparted by its furan and chloro substituents may lead to advancements in organic electronics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine with pyrimidine derivatives featuring substituent variations at positions 2, 4, and 5. Key differences in electronic properties, lipophilicity, and biological relevance are highlighted.

Substituent Variations at Position 2

  • 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

    • Structure : Replaces furan-3-yl with a 3,5-dimethylpyrazole group.
    • Properties : The pyrazole moiety introduces hydrogen-bonding capability and increased steric bulk compared to furan. This compound is used in kinase inhibitor research, where the pyrazole’s nitrogen atoms enhance interactions with ATP-binding pockets .
    • Synthesis : Prepared via nucleophilic substitution of 4-chloro-6-methylpyrimidine precursors with 3,5-dimethylpyrazole .
  • 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (CAS 944058-86-0) Structure: Substitutes furan-3-yl with a 6-chloropyridin-3-yl group. Such compounds are explored in pesticide development .
  • 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1255779-28-2) Structure: Furan-2-ylmethyl group fused to a pyrrolopyrimidine core. This structural motif is common in anticancer agents .

Substituent Variations at Position 4

  • 4-Hydroxy-2-isopropyl-6-methylpyrimidine (Metabolite G 27550) Structure: Replaces chlorine with a hydroxyl group and introduces an isopropyl substituent at position 2. Properties: The hydroxyl group increases hydrophilicity, making it a common metabolite in pesticide degradation (e.g., diazinon). Reduced electrophilicity limits its utility in synthetic applications .
  • 4-Chloro-6-amino-2-(methyl-d3)-pyrimidine Structure: Deuterated methyl group at position 2 and an amino group at position 6. Properties: Deuterium substitution slows metabolic degradation, enhancing pharmacokinetic stability in isotopic tracer studies .

Substituent Variations at Position 6

  • 4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

    • Structure : Methyl group at position 2 and phenyl at position 6.
    • Properties : The phenyl group enhances lipophilicity (log P ~3.2), favoring blood-brain barrier penetration. Such derivatives are explored in CNS-targeted drug design .
  • 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7) Structure: Methanesulfonylmethyl at position 6 and pyridin-3-yl at position 2.

Data Tables

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties Applications Reference
This compound 4-Cl, 2-furan-3-yl, 6-Me Moderate log P (~2.5), electrophilic Drug intermediates
4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-Me-pyrimidine 4-Cl, 2-pyrazole, 6-Me High steric bulk, H-bond donor Kinase inhibitors
4-Chloro-2-(6-chloropyridin-3-yl)-6-Me-pyrimidine 4-Cl, 2-chloropyridine, 6-Me Polar (log P ~2.8), electron-deficient Agrochemicals
4-Chloro-7-(furan-2-ylmethyl)-6-Me-pyrrolopyrimidine Fused pyrrolo-pyrimidine, 6-Me Planar rigid structure Anticancer agents
4-Hydroxy-2-isopropyl-6-Me-pyrimidine 4-OH, 2-isopropyl, 6-Me Hydrophilic (log P ~1.0) Pesticide metabolite

Preparation Methods

Chlorination of 4-Methyl-6-Hydroxy Pyrimidine Derivatives

Method Overview:

The predominant approach involves chlorinating 4-methyl-6-hydroxy pyrimidines to yield the target compound. This process typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent, with organic bases such as triethylamine or diisopropyl ethylamine to facilitate the reaction.

Reaction Conditions:

Parameter Embodiment 1 Embodiment 2
Starting material 4-Methyl-6-hydroxy pyrimidine 4-Methyl-6-hydroxy pyrimidine
Chlorinating agent Phosphorus oxychloride Phosphorus oxychloride
Organic base Triethylamine Diisopropyl ethylamine
Molar ratio 1:5–10:0.5–1 1:5–10:0.5–1
Temperature 25–100°C 25–100°C
Reaction time 4 hours 5 hours

Experimental Findings:

  • In Embodiment 1 , dispersing 100 g of 4-methyl-6-hydroxy pyrimidine in 275 mL POCl₃, cooled to 5°C, with dropwise addition of triethylamine, followed by reflux at 100°C for 4 hours, yielded the chlorinated product with a yield of approximately 85% and purity >98% after recrystallization from n-hexane.

  • Embodiment 2 employed 375 mL POCl₃ and diisopropyl ethylamine, with similar reaction parameters, achieving a yield of 90% and comparable purity.

Key Notes:

  • The chlorination proceeds via nucleophilic substitution at the 2-position of the pyrimidine ring.
  • Maintaining controlled temperature and stoichiometry prevents over-chlorination or side reactions.
  • Post-reaction workup involves quenching with water, organic solvent extraction, washing with saturated sodium bicarbonate, drying, and recrystallization.

Post-Chlorination Functionalization and Purification

Extraction and Purification:

Following chlorination, the crude mixture undergoes:

  • Quenching with water to deactivate excess POCl₃.
  • Extraction with ethyl acetate to isolate organic components.
  • Washing with saturated sodium bicarbonate to neutralize residual acids.
  • Washing with saturated sodium chloride solution to remove aqueous impurities.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Recrystallization from n-hexane to obtain pure 4-Chloro-2-(furan-3-yl)-6-methylpyrimidine .

Yield and Purity:

Parameter Embodiment 1 Embodiment 2
Yield 85% 90%
Purity >98% >98%

Alternative Synthetic Routes

While the primary method involves direct chlorination, alternative routes include:

  • Coupling of pre-formed pyrimidine cores with furan derivatives via cross-coupling reactions such as Suzuki or Buchwald–Hartwig, especially when functional group modifications are required for specific derivatives.
  • Use of different chlorinating agents like thionyl chloride or phosphorus trichloride, though POCl₃ remains the preferred reagent due to cleaner reaction profiles.

Data Tables Summarizing Key Parameters

Method Starting Material Chlorinating Agent Temperature Range Reaction Time Yield (%) Purity Notes
Direct chlorination 4-Methyl-6-hydroxy pyrimidine Phosphorus oxychloride 25–100°C 4–5 hours 85–90 >98% Recrystallization from n-hexane
Alternative coupling Pyrimidine core + furan derivative Palladium-catalyzed cross-coupling 80–120°C Variable Variable Variable Used for specific derivatives

Research Findings and Optimization Insights

  • Reaction Optimization: Lower temperatures (~25–50°C) favor selectivity, reducing side reactions.
  • Reagent Ratios: Excess POCl₃ (up to 10 equivalents) ensures complete chlorination.
  • Workup Conditions: Quenching with water and thorough washing are critical for purity.
  • Yield Enhancement: Recrystallization from n-hexane consistently improves purity, with yields exceeding 85%.

Summary and Recommendations

The most reliable and scalable preparation method for This compound involves chlorination of 4-methyl-6-hydroxy pyrimidine derivatives using phosphorus oxychloride in the presence of organic bases like triethylamine or diisopropyl ethylamine. The process is optimized at temperatures between 25–100°C, with reaction times of approximately 4–5 hours, followed by aqueous workup and recrystallization.

Further modifications, such as introducing substituents at the 4-position via cross-coupling reactions, expand the compound's derivatives for medicinal chemistry applications. The outlined methods are supported by recent patent data and research findings, ensuring a robust and efficient synthesis pathway.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(furan-3-yl)-6-methylpyrimidine
Reactant of Route 2
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4-Chloro-2-(furan-3-yl)-6-methylpyrimidine

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